molecular formula C27H26FN5O2 B2606130 N-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide CAS No. 1189911-99-6

N-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B2606130
CAS No.: 1189911-99-6
M. Wt: 471.536
InChI Key: LECCBSZRJUAUKU-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the fluorobenzyl group, and the coupling of these intermediates with the piperidine carboxamide core. Common reagents used in these reactions may include fluorobenzyl halides, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorobenzyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or pathways in disease treatment.

    Industry: Use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorobenzyl and oxadiazole groups may play a role in binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-fluorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide may include other piperidine carboxamides with different substituents, such as:

  • N-(2-chlorobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide
  • N-(2-bromobenzyl)-1-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O2/c1-18-6-4-8-20(16-18)24-31-27(35-32-24)22-9-5-13-29-25(22)33-14-11-19(12-15-33)26(34)30-17-21-7-2-3-10-23(21)28/h2-10,13,16,19H,11-12,14-15,17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECCBSZRJUAUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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